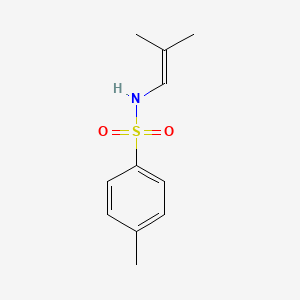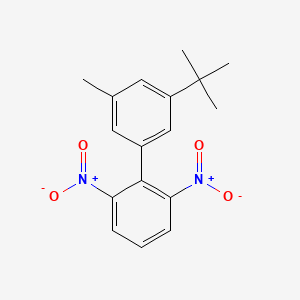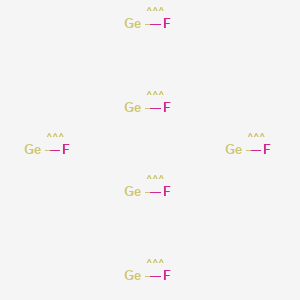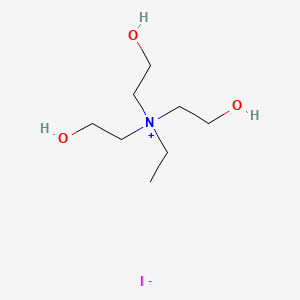
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is a quaternary ammonium compound with a molecular formula of C8H20INO3. This compound is known for its surfactant properties and is used in various industrial and research applications. Its structure consists of an ethyl group, two hydroxyethyl groups, and a hydroxy group attached to an ammonium ion, with iodide as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide typically involves the quaternization of N-ethyl-N,N-bis(2-hydroxyethyl)ethan-1-amine with an alkylating agent such as methyl iodide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of new quaternary ammonium salts with different halide ions.
Applications De Recherche Scientifique
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the efficiency of detergents in cleaning processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar structure but lacks the ethyl group.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains an additional ethylene bridge between the nitrogen atoms.
N,N-Di-(2-hydroxyethyl)aniline: Contains an aromatic ring instead of the ethyl group.
Uniqueness
N-Ethyl-2-hydroxy-N,N-bis(2-hydroxyethyl)ethan-1-aminium iodide is unique due to its specific combination of an ethyl group and two hydroxyethyl groups attached to the ammonium ion. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring the reduction of surface tension and stabilization of emulsions.
Propriétés
Numéro CAS |
113818-01-2 |
|---|---|
Formule moléculaire |
C8H20INO3 |
Poids moléculaire |
305.15 g/mol |
Nom IUPAC |
ethyl-tris(2-hydroxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H20NO3.HI/c1-2-9(3-6-10,4-7-11)5-8-12;/h10-12H,2-8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HUPOYPVCTHYDQT-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CCO)(CCO)CCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


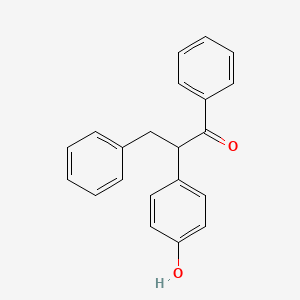
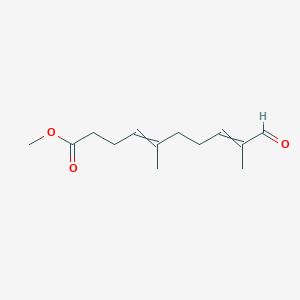
![1,1'-[(3-Phenylpropane-1,1-diyl)bis(oxymethylene)]dibenzene](/img/structure/B14311986.png)

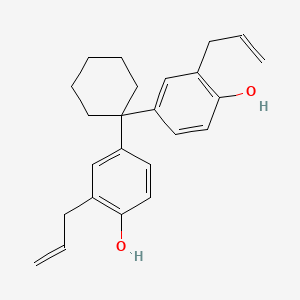
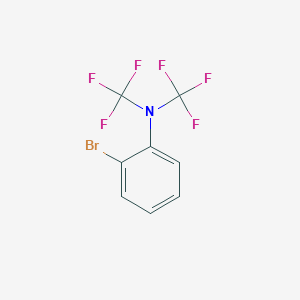
![4-[(4-Butoxybenzoyl)oxy]phenyl 4-butoxyphenyl ethanedioate](/img/structure/B14312002.png)

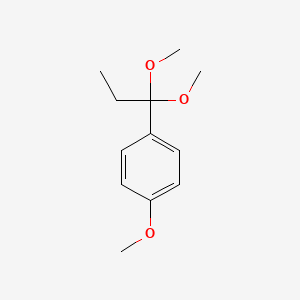
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
